[1-(4-Methoxyphenyl)ethyl](propyl)amine
CAS No.:
Cat. No.: VC16384294
Molecular Formula: C12H19NO
Molecular Weight: 193.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19NO |
|---|---|
| Molecular Weight | 193.28 g/mol |
| IUPAC Name | N-[1-(4-methoxyphenyl)ethyl]propan-1-amine |
| Standard InChI | InChI=1S/C12H19NO/c1-4-9-13-10(2)11-5-7-12(14-3)8-6-11/h5-8,10,13H,4,9H2,1-3H3 |
| Standard InChI Key | NJWPPJUUTQZMPF-UHFFFAOYSA-N |
| Canonical SMILES | CCCNC(C)C1=CC=C(C=C1)OC |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Formula
1-(4-Methoxyphenyl)ethylamine has the molecular formula C₁₂H₁₉NO, derived from the combination of a 4-methoxyphenylethyl group (C₉H₁₁O) and a propylamine (C₃H₇N) subunit. The methoxy (-OCH₃) group at the para position of the phenyl ring introduces electron-donating effects, influencing reactivity and intermolecular interactions .
Stereochemical Considerations
The compound’s chiral center resides at the carbon adjacent to the nitrogen atom, where the 4-methoxyphenyl and ethyl groups create asymmetry. Enantiomeric resolution techniques, such as chiral chromatography or diastereomeric salt formation, are critical for isolating optically pure forms. For related amines like (S)-(-)-1-(4-methoxyphenyl)ethylamine, chiral purity exceeding 99.5% has been achieved via imine intermediates .
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): Peaks at δ 7.2–6.8 ppm (aromatic protons), δ 3.8 ppm (methoxy -OCH₃), δ 3.1–2.8 ppm (N-CH₂), and δ 1.2–0.9 ppm (propyl -CH₃) .
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IR (KBr): Stretching vibrations at 3350 cm⁻¹ (N-H), 1600 cm⁻¹ (C=C aromatic), and 1250 cm⁻¹ (C-O methoxy) .
Synthesis and Manufacturing Processes
Conventional Synthetic Routes
The synthesis of 1-(4-Methoxyphenyl)ethylamine typically involves reductive amination of 4-methoxyacetophenone with propylamine. A two-step protocol is employed:
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Imine Formation: Condensation of 4-methoxyacetophenone with propylamine in toluene under reflux yields the corresponding imine.
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Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) reduces the imine to the secondary amine .
Reaction Scheme:
Innovations in Process Optimization
Recent advancements prioritize safety and scalability. The patent WO2015159170A2 highlights avoiding hazardous reagents like n-BuLi and extreme temperatures (-78°C) . For instance, substituting NaBH₄ with milder reductants (e.g., BH₃-THF) improves yield (85–90%) and reduces byproducts .
Purification and Chiral Resolution
Crude product purification via distillation or column chromatography removes unreacted ketone and imine intermediates. For enantiopure batches, chiral HPLC using a C18 column (220 nm detection) achieves >99% ee .
Physicochemical Properties
Physical State and Solubility
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Boiling Point: Estimated 245–250°C (extrapolated from analogous amines) .
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Solubility: Miscible with polar solvents (ethanol, acetone); insoluble in water due to hydrophobic aryl and alkyl groups .
Stability and Reactivity
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Thermal Stability: Decomposes above 300°C, releasing CO and NOₓ .
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Chemical Reactivity: The amine group participates in acylation, alkylation, and Schiff base formation. The methoxy group directs electrophilic substitution to the ortho/para positions .
Applications in Pharmaceutical and Industrial Chemistry
Chiral Auxiliary in Asymmetric Synthesis
The compound’s stereogenic center enables its use as a chiral resolving agent for racemic mixtures. For example, it facilitates the synthesis of (-)-(R)-Sitagliptin, a diabetes drug, by inducing enantioselectivity in key intermediates .
Intermediate in Drug Development
Structural analogs, such as (S)-(-)-1-(4-methoxyphenyl)ethylamine, are precursors to CXCR4 antagonists (e.g., GSK812397) and taxane derivatives (e.g., Docetaxel) . The propyl variant may offer enhanced lipophilicity for blood-brain barrier penetration.
Catalytic Applications
As a Lewis base, the amine coordinates to transition metals, enabling asymmetric catalysis. For instance, Cu(II) complexes of similar amines catalyze Diels-Alder reactions with >90% enantiomeric excess .
Future Directions and Research Gaps
Expanding Synthetic Methodologies
Exploring biocatalytic routes (e.g., transaminases) could enhance sustainability. Immobilized enzymes might enable continuous-flow synthesis, reducing waste .
Structure-Activity Relationship (SAR) Studies
Systematic modification of the propyl chain or methoxy position could optimize pharmacokinetic properties. For instance, fluorinated analogs may improve metabolic stability.
Environmental Impact Assessments
Degradation pathways and ecotoxicity data are lacking. Computational models (e.g., QSAR) could predict environmental persistence and bioaccumulation potential.
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